molecular formula C10H9F3N2O2 B12117845 N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline

N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline

Cat. No.: B12117845
M. Wt: 246.19 g/mol
InChI Key: UPOGXDGPVJBHAV-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H9F3N2O2 It is characterized by the presence of a cyclopropyl group, a nitro group, and a trifluoromethyl group attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline typically involves the nitration of N-cyclopropyl-N-(trifluoromethyl)aniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: N-cyclopropyl-4-amino-N-(trifluoromethyl)aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline
  • N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline
  • N-cyclopropyl-4-nitro-3-(trifluoromethyl)aniline

Uniqueness

N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline is unique due to the specific positioning of the nitro and trifluoromethyl groups on the aniline ring, which influences its chemical reactivity and biological activity. The presence of the cyclopropyl group adds to its structural complexity and potential for diverse applications.

Properties

Molecular Formula

C10H9F3N2O2

Molecular Weight

246.19 g/mol

IUPAC Name

N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)14(7-1-2-7)8-3-5-9(6-4-8)15(16)17/h3-7H,1-2H2

InChI Key

UPOGXDGPVJBHAV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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